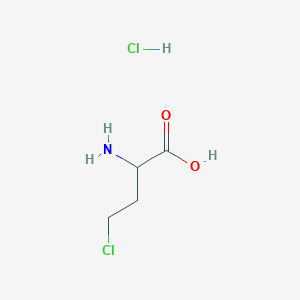

4-Chloro-2-aminobutanoic acid hydrochloride

Vue d'ensemble

Description

4-Chloro-2-aminobutanoic acid hydrochloride is a chemical compound with the molecular formula C4H9Cl2NO2 and a molecular weight of 174.02 g/mol It is a derivative of butanoic acid, featuring a chlorine atom and an amino group attached to the carbon chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-aminobutanoic acid hydrochloride typically involves the chlorination of 2-aminobutanoic acid. One common method includes the reaction of 2-aminobutanoic acid with thionyl chloride (SOCl2) to introduce the chlorine atom at the 4-position. The reaction is carried out under reflux conditions, and the product is subsequently treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time to ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-2-aminobutanoic acid hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.

Oxidation Reactions: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction Reactions: The compound can undergo reduction reactions to form amine derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide (NaOH) are commonly used under basic conditions.

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or neutral conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution: Formation of 4-hydroxy-2-aminobutanoic acid.

Oxidation: Formation of 4-chloro-2-nitrobutanoic acid.

Reduction: Formation of 4-chloro-2-aminobutanol.

Applications De Recherche Scientifique

Chemistry

In organic synthesis, 4-Chloro-2-aminobutanoic acid hydrochloride serves as a building block for creating more complex molecules. Its chlorinated structure allows for various substitution reactions, making it valuable in the development of new compounds.

Biology

This compound is studied for its potential effects on biological systems, particularly in relation to enzyme inhibition and receptor binding. Notably, it interacts with GABA receptors, influencing neurotransmission and neuronal excitability.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit certain enzymes, altering metabolic processes.

- Receptor Binding: It binds to GABAA receptors, enhancing chloride ion influx into neurons, which reduces neuronal firing rates.

Medicine

This compound has been investigated for:

- Antimicrobial Activity: It may inhibit nitric oxide production in macrophages, suggesting potential applications in treating infections or inflammatory conditions.

- Anticancer Potential: Preliminary studies indicate it may induce apoptosis in cancer cells through oxidative stress mechanisms.

Case Studies

-

Neuroprotective Effects:

A study demonstrated that this compound could protect neurons from excitotoxicity induced by excessive glutamate levels. This effect was linked to enhanced GABAergic transmission, indicating therapeutic potential for neurodegenerative diseases. -

Inflammation Modulation:

In an experimental model of acute lung injury, administration of the compound resulted in reduced neutrophil activation and inflammation markers, highlighting its potential as an anti-inflammatory agent.

Mécanisme D'action

The mechanism of action of 4-Chloro-2-aminobutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom and amino group play crucial roles in binding to active sites, leading to inhibition or activation of biological pathways. The compound can modulate enzyme activity by forming covalent or non-covalent interactions, thereby affecting metabolic processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Aminobutanoic acid: Lacks the chlorine atom, resulting in different reactivity and biological activity.

4-Chloro-2-aminobutanol: Contains a hydroxyl group instead of a carboxylic acid group, leading to different chemical properties.

4-Chloro-2-nitrobutanoic acid: Contains a nitro group instead of an amino group, resulting in different reactivity and applications.

Uniqueness

4-Chloro-2-aminobutanoic acid hydrochloride is unique due to the presence of both a chlorine atom and an amino group on the butanoic acid backbone. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Activité Biologique

4-Chloro-2-aminobutanoic acid hydrochloride, a derivative of aminobutanoic acid, has garnered attention due to its unique chemical structure and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and applications in various fields, supported by relevant data and research findings.

Chemical Structure and Properties

This compound (C4H10ClNO2·HCl) is characterized by a four-carbon chain with an amino group and a chlorine atom attached to the second carbon. The presence of these functional groups influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C4H10ClNO2·HCl |

| Molecular Weight | 139.58 g/mol |

| Physical Form | White crystalline solid |

| Solubility | Soluble in water |

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes within biological systems. The chlorine atom and amino group facilitate binding to active sites, leading to modulation of various metabolic pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, which can lead to altered metabolic processes.

- Receptor Binding: It interacts with GABA receptors, particularly GABAA receptors, influencing neurotransmission and neuronal excitability.

Neurotransmission

As a structural analog of gamma-aminobutyric acid (GABA), this compound exhibits inhibitory neurotransmission properties. It binds to GABA receptors, enhancing chloride ion influx into neurons, which hyperpolarizes the membrane and reduces neuronal firing rates. This mechanism is crucial for maintaining neuronal excitability and preventing overactivity in neural circuits.

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. Studies have shown that it can inhibit the production of nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation in macrophages, which is a key factor in the inflammatory response . This suggests potential applications in treating infections or inflammatory conditions.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell signaling pathways. Further research is needed to elucidate these effects fully.

Case Studies

-

Neuroprotective Effects:

A study demonstrated that this compound could protect neurons from excitotoxicity induced by excessive glutamate levels. This protective effect was linked to its ability to enhance GABAergic transmission, providing a potential therapeutic avenue for neurodegenerative diseases. -

Inflammation Modulation:

In an experimental model of acute lung injury, administration of the compound resulted in reduced neutrophil activation and inflammation markers, indicating its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Aminobutanoic Acid | Lacks chlorine; basic structure | Primarily neuroactive |

| 4-Chloro-2-aminobutanol | Hydroxyl group instead of carboxylic acid | Different reactivity; less studied |

| 4-Chloro-2-nitrobutanoic Acid | Contains nitro group | Different applications; potential toxicity |

Propriétés

IUPAC Name |

2-amino-4-chlorobutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO2.ClH/c5-2-1-3(6)4(7)8;/h3H,1-2,6H2,(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGTMKIIZPMXFLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)C(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.